REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.CN(C)C(=O)C.O.[Cl:13][C:14]1[CH:38]=[CH:37][C:36]([Cl:39])=[CH:35][C:15]=1[C:16]([C:18]1[CH:34]=[CH:33][C:21]([O:22][C:23]2[CH:28]=[CH:27][C:26]([S:29](O)(=[O:31])=[O:30])=[CH:25][CH:24]=2)=[CH:20][CH:19]=1)=[O:17]>C(#N)C.S1(CCCC1)(=O)=O>[Cl:13][C:14]1[CH:38]=[CH:37][C:36]([Cl:39])=[CH:35][C:15]=1[C:16]([C:18]1[CH:34]=[CH:33][C:21]([O:22][C:23]2[CH:28]=[CH:27][C:26]([S:29]([Cl:3])(=[O:31])=[O:30])=[CH:25][CH:24]=2)=[CH:20][CH:19]=1)=[O:17]
|
Name
|
crude crystal
|
Quantity
|
215 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
A-SO3Na
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(OC3=CC=C(C=C3)S(=O)(=O)O)C=C2)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
245.3 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
the resulting yellow suspension was stirred at 71 to 73° C. for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at 70° C.
|
Type
|
CUSTOM
|
Details
|
to obtain a reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
cooled to 3° C
|
Type
|
CUSTOM
|
Details
|
was not over 10° C
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with cool water
|
Type
|
CUSTOM
|
Details
|
re-crystallized with 350 mL of toluene
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(OC3=CC=C(C=C3)S(=O)(=O)Cl)C=C2)C=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |